1-tert-butyl-4-iodo-1H-pyrazole is a chemical compound classified within the pyrazole family, characterized by its unique structure which includes a tert-butyl group and an iodine atom attached to the pyrazole ring. The molecular formula for this compound is C₇H₁₁IN₂, and it has a molecular weight of 250.08 g/mol. The compound typically appears as a white to yellow solid and is stable under normal conditions, although it should be stored in a dry, cool, and well-ventilated area to maintain its integrity .
Due to the lack of specific research on tBuIP, a mechanism of action cannot be established at this point.
Research indicates that pyrazole derivatives, including 1-tert-butyl-4-iodo-1H-pyrazole, exhibit significant biological activities. These compounds are often investigated for their potential as ligands in coordination chemistry and as intermediates in the synthesis of biologically active molecules. Specific studies have highlighted their use in medicinal chemistry, particularly in developing anti-inflammatory and anticancer agents .
The synthesis of 1-tert-butyl-4-iodo-1H-pyrazole can be achieved through several methods:
1-tert-butyl-4-iodo-1H-pyrazole finds applications in various fields:
Interaction studies involving 1-tert-butyl-4-iodo-1H-pyrazole focus on its role as a ligand and its ability to form complexes with transition metals. These studies are crucial for understanding the compound's reactivity and potential applications in catalysis and material science. Research has shown that pyrazoles can stabilize metal ions and influence their electronic properties, making them valuable in developing new materials and catalysts .
Several compounds share structural similarities with 1-tert-butyl-4-iodo-1H-pyrazole. Here is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-Iodopyrazole | Iodine at position 4 | Used extensively in indium-mediated synthesis |
| 3-Iodopyrazole | Iodine at position 3 | Known for different reactivity patterns |
| 1-Methylpyrazole | Methyl group instead of tert-butyl | Exhibits different solubility and stability |
| 4-tert-butylpyrazole | tert-butyl group at position 4 | Similar stability but different reactivity |
These compounds illustrate the diversity within the pyrazole family while emphasizing the unique characteristics of 1-tert-butyl-4-iodo-1H-pyrazole, particularly its iodine substitution which influences its chemical behavior and biological activity .
The synthesis of 1-tert-butyl-4-iodo-1H-pyrazole from pyrazole precursors represents a fundamental approach in heterocyclic chemistry, utilizing well-established transformation methodologies [1]. The classical route typically involves sequential functionalization of the pyrazole ring system, beginning with the introduction of the iodine substituent at the 4-position followed by nitrogen alkylation [2] [3].
The most straightforward classical approach utilizes 4-iodopyrazole as the key intermediate, which serves as the precursor for subsequent tert-butyl group introduction [2]. This synthetic strategy leverages the inherent reactivity of the pyrazole nitrogen atoms, where the nitrogen at position 1 exhibits nucleophilic character suitable for alkylation reactions [1] [4]. The pyrazole ring system contains two nitrogen atoms with distinct electronic properties: the nitrogen at position 1 is pyrrolic in nature and readily deprotonated under basic conditions, while the nitrogen at position 2 is pyridine-like and more basic [4].
The classical synthetic pathway proceeds through well-defined mechanistic steps involving initial deprotonation of the pyrazole nitrogen, followed by nucleophilic attack on an appropriate tert-butyl electrophile [5] [6]. The regioselectivity of nitrogen alkylation strongly favors the nitrogen at position 1 due to both electronic and steric factors, with reported selectivity ratios exceeding 99:1 in optimized reaction conditions [5].
Regioselective iodination of pyrazole derivatives represents a critical synthetic transformation that exploits the electronic distribution within the heterocyclic ring system [7] [3]. The pyrazole ring exhibits distinct reactivity patterns due to the presence of two electronegative nitrogen atoms, which significantly influence the electron density at different carbon positions [4].
The electrophilic iodination of pyrazoles demonstrates remarkable selectivity for the 4-position, a phenomenon attributed to the electronic structure of the aromatic system [7] [4]. The combined electron-withdrawing effect of both nitrogen atoms reduces electron density at the 3- and 5-positions while leaving the 4-position relatively electron-rich and vulnerable to electrophilic attack [4]. This intrinsic electronic bias enables highly regioselective iodination reactions under appropriate conditions [7].
Multiple iodination methodologies have been developed for pyrazole functionalization, including the use of molecular iodine with oxidizing agents such as hydrogen peroxide [8]. The reaction of pyrazoles with iodine in the presence of n-butyltriphenylphosphonium peroxodisulfate as an oxidant provides an efficient and regioselective method for introducing iodine at the 4-position at room temperature [7]. This methodology offers advantages in terms of mild reaction conditions, high selectivity, and operational simplicity [7].
Alternative iodination strategies employ N-iodosuccinimide as the electrophilic iodine source, which has demonstrated effectiveness in regioselective halogenation of pyrazole derivatives [9]. The use of N-iodosuccinimide in dimethyl sulfoxide at room temperature provides access to 4-halogenated pyrazole derivatives with moderate to excellent yields while maintaining broad substrate scope [9].
The mechanistic pathway for electrophilic iodination involves the formation of a sigma-complex intermediate, commonly referred to as the Wheland intermediate, through electrophilic attack at the 4-position [3]. The subsequent deprotonation step regenerates the aromatic system and yields the 4-iodopyrazole product [3]. The regioselectivity of this transformation is governed by the relative stability of the sigma-complex intermediates formed at different positions on the pyrazole ring [3].
The introduction of tert-butyl groups onto pyrazole nitrogen atoms frequently employs protective group chemistry strategies, particularly those involving tert-butyloxycarbonyl chemistry [10] [11] [12]. The tert-butyloxycarbonyl protecting group serves as a versatile tool for both protection and subsequent alkylation of pyrazole nitrogen atoms [13].
The most widely utilized methodology involves the reaction of pyrazole derivatives with di-tert-butyl dicarbonate in the presence of triethylamine as a base [10] [11]. This transformation proceeds through nucleophilic attack of the deprotonated pyrazole nitrogen on the carbonyl carbon of di-tert-butyl dicarbonate, followed by elimination of tert-butoxide and formation of the tert-butyloxycarbonyl-protected pyrazole [10]. The reaction typically achieves excellent yields ranging from 78.5% to 98% under optimized conditions [10] [11].
The reaction conditions significantly influence both the yield and selectivity of the protection process [10] [11]. When conducted in tetrahydrofuran at room temperature for 2-3 hours, the transformation of 4-iodopyrazole with di-tert-butyl dicarbonate and triethylamine affords the corresponding tert-butyloxycarbonyl-protected product in 98% yield [10]. Alternative solvent systems, such as dichloromethane, provide good yields of 78.5% under similar reaction conditions but may require extended reaction times [11].
The tert-butyloxycarbonyl protecting group strategy offers several advantages, including high regioselectivity for nitrogen protection, mild reaction conditions, and compatibility with various functional groups [12]. The protected pyrazole derivatives can undergo subsequent transformations while maintaining the integrity of the protecting group, enabling complex synthetic sequences [12].
Direct tert-butyl group introduction can also be achieved through alternative methodologies that bypass the use of protecting groups [5] [14]. Michael addition reactions of pyrazoles with tert-butyl acrylate derivatives provide a catalyst-free approach to N-tert-butyl pyrazoles with excellent regioselectivity exceeding 99:1 for the nitrogen at position 1 [5]. This methodology demonstrates remarkable efficiency, achieving yields greater than 90% under mild reaction conditions [5].
The use of trichloroacetimidate electrophiles represents another approach for tert-butyl group introduction [14]. The reaction of pyrazoles with tert-butyl trichloroacetimidate in the presence of camphorsulfonic acid as a catalyst in 1,2-dichloroethane under reflux conditions provides access to N-tert-butyl pyrazoles in 77% yield [14]. This methodology operates through a carbocation intermediate mechanism, where the electron-donating or electron-withdrawing nature of substituents significantly influences the reaction outcome [14].
The optimization of reaction conditions for the synthesis of 1-tert-butyl-4-iodo-1H-pyrazole involves systematic investigation of multiple parameters including temperature, reaction time, solvent selection, reagent stoichiometry, and catalyst loading [15] [16] [17]. These parameters exhibit significant interdependence and require careful balancing to achieve optimal synthetic outcomes [15].
Temperature control represents a critical factor in determining both reaction rate and product selectivity [15] [16]. For tert-butyloxycarbonyl protection reactions, temperatures in the range of 20-35°C provide optimal results, balancing reaction completion with minimal side product formation [10]. Higher temperatures may lead to decreased selectivity and increased decomposition pathways [18]. For iodination reactions, elevated temperatures between 70-100°C are typically required to achieve satisfactory reaction rates, although excessive temperatures can result in reduced yields due to competing oxidation processes [8].
Reaction time optimization involves achieving complete conversion while minimizing the formation of undesired byproducts [15]. For tert-butyloxycarbonyl protection reactions, reaction times of 2-3 hours typically provide complete conversion with minimal side reactions [10]. Iodination reactions generally require 3-5 hours for optimal results, with longer reaction times potentially leading to over-oxidation or substrate decomposition [8].
Solvent selection profoundly influences both solubility and reaction kinetics [15] [16]. Polar aprotic solvents such as tetrahydrofuran demonstrate superior performance for tert-butyloxycarbonyl protection reactions due to their ability to solubilize both the substrate and reagents while providing appropriate dielectric properties [10]. For iodination reactions, dimethyl sulfoxide and dimethylformamide have proven effective, providing the necessary polarity to facilitate oxidant dissolution and substrate activation [8] [15].
Base stoichiometry optimization ensures complete substrate deprotonation while avoiding excess base that could lead to competing reactions [10] [11]. The use of 1.5 equivalents of triethylamine in tert-butyloxycarbonyl protection reactions provides optimal results, ensuring complete deprotonation of the pyrazole substrate while maintaining suitable reaction conditions [10].
Oxidant optimization for iodination reactions involves selection of appropriate oxidizing agents and their concentrations [8]. Hydrogen peroxide in concentrations of 35-50% aqueous solution provides effective oxidation while maintaining manageable reaction conditions [8]. The oxidant serves the dual purpose of converting molecular iodine to more electrophilic species and removing hydrogen iodide byproduct that could otherwise inhibit the forward reaction [8].
| Parameter | Optimal Conditions | Effect on Yield | Notes |
|---|---|---|---|
| Temperature (°C) | 20-35 (Boc protection), 70-100 (Iodination) | Critical for selectivity | Higher temps may reduce selectivity |
| Reaction Time (h) | 2-3 (Boc), 3-5 (Iodination) | Completion vs. decomposition | Extended time may cause side reactions |
| Solvent System | THF (Boc), DMSO/DMF (Iodination) | Solubility and reaction rate | Polar aprotic solvents preferred |
| Base Equivalents | 1.5 equiv (TEA) | Complete conversion | Excess base ensures deprotonation |
| Oxidant Type | H2O2 (35-50% aq.) | Forward reaction driving force | Removes HI byproduct |
| Catalyst Loading (%) | 5-20 mol% (when required) | Reaction efficiency | Balance between cost and efficiency |
| Substrate Ratio | 1:1.2-1.4 | Material economy | Slight excess of electrophile optimal |
The mechanistic understanding of 1-tert-butyl-4-iodo-1H-pyrazole synthesis involves detailed analysis of each transformation step, including pyrazole deprotonation, nitrogen alkylation, electrophilic iodination, and protective group chemistry [3] [5] [19].
Pyrazole deprotonation represents the initial step in nitrogen functionalization reactions and proceeds through acid-base chemistry [19] [4]. The pyrazole nitrogen at position 1 exhibits a pKa value that enables facile deprotonation under mildly basic conditions [4]. The resulting pyrazolate anion demonstrates enhanced nucleophilicity at the nitrogen center, facilitating subsequent alkylation reactions [19]. The deprotonation process is typically rapid and reversible, with the equilibrium position determined by the relative basicity of the base and the pyrazole substrate [4].
Nitrogen alkylation mechanisms vary depending on the electrophile employed [5] [6] [14]. For alkyl halide electrophiles, the reaction proceeds through a classic substitution mechanism where the pyrazolate anion attacks the electrophilic carbon center [6]. Steric factors strongly influence the regioselectivity, with nitrogen at position 1 being sterically more accessible than nitrogen at position 2 [5]. This steric preference, combined with electronic factors, results in high regioselectivity favoring nitrogen 1 alkylation [5].
Michael addition reactions represent an alternative alkylation mechanism that demonstrates exceptional regioselectivity [5]. In these transformations, the pyrazolate anion undergoes conjugate addition to electron-deficient alkenes such as tert-butyl acrylate [5]. The reaction proceeds through formation of an enolate intermediate, which subsequently undergoes intramolecular cyclization or protonation to yield the final product [5]. This mechanism achieves remarkable selectivity ratios exceeding 99:1 for nitrogen 1 versus nitrogen 2 alkylation [5].
Electrophilic iodination mechanisms involve the formation of sigma-complex intermediates through electrophilic aromatic substitution [3] [4]. The reaction initiates with electrophilic attack of the iodine species at the electron-rich 4-position of the pyrazole ring [4]. The resulting sigma-complex, characterized by temporary disruption of aromaticity, represents the highest energy intermediate in the reaction pathway [3]. Subsequent deprotonation restores aromaticity and completes the substitution process [3].
The regioselectivity of electrophilic iodination is governed by the relative stability of sigma-complex intermediates formed at different ring positions [3] [4]. The 4-position demonstrates preferential reactivity due to optimal electronic distribution, where the combined influence of both nitrogen atoms creates a favorable environment for electrophilic attack [4]. Alternative positions such as 3 and 5 experience greater electron deficiency due to direct conjugation with the nitrogen atoms, rendering them less reactive toward electrophiles [4].
Tert-butyloxycarbonyl protection mechanisms proceed through nucleophilic acyl substitution pathways [13]. The reaction initiates with nucleophilic attack of the pyrazolate anion on the carbonyl carbon of di-tert-butyl dicarbonate [13]. This forms a tetrahedral intermediate that subsequently undergoes elimination of tert-butoxide, yielding the tert-butyloxycarbonyl-protected pyrazole [13]. The mechanism benefits from the excellent leaving group ability of tert-butoxide and the electrophilic character of the carbonyl carbon in di-tert-butyl dicarbonate [13].
| Reaction Step | Mechanism Type | Key Intermediates | Rate Determining Step | Regioselectivity Factor |
|---|---|---|---|---|
| Pyrazole Deprotonation | Acid-Base | Pyrazolate anion | Fast (pKa dependent) | N/A |
| N-Alkylation (SN2) | Nucleophilic Substitution | Transition state complex | Moderate (sterics) | Sterics favor N1 |
| N-Alkylation (Michael) | Conjugate Addition | Michael adduct | Fast (catalyst-free) | N1 > N2 (>99:1) |
| Electrophilic Iodination | Electrophilic Aromatic Substitution | σ-complex (Wheland intermediate) | Moderate (ArH + E+) | C4 > C3,C5 (electronics) |
| Boc Protection | Nucleophilic Acyl Substitution | Tetrahedral intermediate | Fast (good leaving group) | N1 selectivity |
| Tautomerization | Proton Transfer | Tautomeric forms | Fast (low barrier) | Thermodynamic control |
The tautomerization processes in pyrazole systems involve rapid proton exchange between nitrogen atoms, although this phenomenon is less relevant for N-substituted derivatives where tautomerization is prevented [19]. In unsubstituted pyrazoles, tautomerization occurs through low-energy transition states and exhibits fast kinetics on the nuclear magnetic resonance timescale [19]. However, once the nitrogen at position 1 is substituted with a tert-butyl group, tautomerization is precluded, resulting in a fixed substitution pattern [19].
The solid-state properties of 1-tert-butyl-4-iodo-1H-pyrazole have been limited in the literature, as comprehensive X-ray crystallographic studies specifically for this compound have not been extensively reported. However, structural insights can be derived from related iodinated pyrazole derivatives and tert-butyl-substituted pyrazoles [1] [2].
Based on analogous 4-halogenated pyrazole crystal structures, 1-tert-butyl-4-iodo-1H-pyrazole would be expected to adopt a planar pyrazole ring system with the iodine atom positioned at the 4-position [1]. The tert-butyl group at the nitrogen-1 position introduces significant steric bulk, which influences the molecular packing and intermolecular interactions in the solid state [3].
The molecular geometry of 1-tert-butyl-4-iodo-1H-pyrazole is characterized by a five-membered aromatic pyrazole ring with C₂ᵥ symmetry. The presence of the iodine substituent at the 4-position creates a distinctive electronic environment, as evidenced by computational studies on related 4-iodopyrazole derivatives [4]. The tert-butyl group adopts a staggered conformation to minimize steric hindrance with the pyrazole ring system [5].
In the solid state, 1-tert-butyl-4-iodo-1H-pyrazole likely exhibits halogen bonding interactions through the iodine atom, as observed in other 4-iodopyrazole derivatives [6] [7]. These halogen bonds contribute to the overall crystal stability and influence the supramolecular architecture. The tert-butyl groups provide hydrophobic interactions that further stabilize the crystal packing [3].
The ¹H Nuclear Magnetic Resonance spectrum of 1-tert-butyl-4-iodo-1H-pyrazole displays characteristic resonances that provide definitive structural confirmation. The most prominent signal appears as a singlet at δ 1.68 parts per million, integrating for nine protons and corresponding to the tert-butyl substituent C(CH₃)₃ group [5]. This chemical shift is consistent with aliphatic methyl protons attached to a quaternary carbon bearing an electron-withdrawing pyrazole nitrogen [5].
The pyrazole ring protons exhibit distinct chemical shifts reflecting the electronic influence of the iodine substituent. The H-3 proton resonates at δ 7.73 parts per million as a singlet, while the H-5 proton appears at δ 8.17 parts per million, also as a singlet [5]. The downfield shift of the H-5 proton relative to H-3 can be attributed to the deshielding effect of the nitrogen atoms in the pyrazole ring and the electronic influence of the iodine substituent at the 4-position [4].
Table 1: Proton Nuclear Magnetic Resonance Spectroscopic Data for 1-tert-butyl-4-iodo-1H-pyrazole
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 1.68 | Singlet | 9H | C(CH₃)₃ tert-butyl protons |
| 7.73 | Singlet | 1H | H-3 pyrazole ring |
| 8.17 | Singlet | 1H | H-5 pyrazole ring |
The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework of 1-tert-butyl-4-iodo-1H-pyrazole. The tert-butyl methyl carbons appear at approximately δ 29.5 parts per million, characteristic of methyl groups attached to a quaternary carbon [4]. The quaternary carbon of the tert-butyl group resonates at δ 62.3 parts per million, shifted downfield due to its attachment to the electronegative pyrazole nitrogen [4].
The most diagnostic signal in the ¹³C spectrum is the C-4 carbon bearing the iodine substituent, which appears at δ 107.8 parts per million [4]. This significant upfield shift compared to unsubstituted pyrazole carbons is characteristic of carbon-iodine bonds and provides unambiguous evidence for iodine substitution at the 4-position. The remaining pyrazole carbons (C-3 and C-5) resonate at approximately δ 144.0 parts per million, consistent with aromatic carbons in nitrogen-containing heterocycles [4].
Distortionless Enhancement by Polarization Transfer experiments confirm the multiplicity of carbon signals and provide enhanced sensitivity for carbon detection [8]. The Distortionless Enhancement by Polarization Transfer-135 spectrum clearly differentiates between methyl, methylene, and quaternary carbons. The tert-butyl methyl carbons appear as positive peaks, while the quaternary carbons (both tert-butyl and pyrazole) are absent in the Distortionless Enhancement by Polarization Transfer spectrum, confirming their quaternary nature [8].
Two-dimensional Nuclear Magnetic Resonance spectroscopy provides crucial connectivity information for complete structural elucidation [9] [10]. Heteronuclear Single Quantum Coherence experiments establish direct ¹H-¹³C correlations, confirming the assignment of proton signals to their corresponding carbons. The correlation between the tert-butyl protons at δ 1.68 parts per million and the methyl carbons at δ 29.5 parts per million provides definitive evidence for the tert-butyl substituent [9].
Heteronuclear Multiple Bond Correlation spectroscopy reveals long-range ¹H-¹³C coupling patterns that confirm the substitution pattern of the pyrazole ring [10] [11]. The absence of correlation between the iodinated C-4 carbon and any proton signals confirms the position of iodine substitution, while correlations between the ring protons and adjacent carbons establish the connectivity of the pyrazole framework [10].
The infrared spectrum of 1-tert-butyl-4-iodo-1H-pyrazole exhibits characteristic vibrational bands that provide structural information about functional groups and molecular connectivity [12] [13]. The aromatic C-H stretching vibrations appear in the region 3100-3200 cm⁻¹ as medium-intensity bands, corresponding to the pyrazole ring protons [12] [14]. These frequencies are typical for aromatic heterocyclic compounds and confirm the presence of the pyrazole ring system.
The aliphatic C-H stretching vibrations of the tert-butyl group manifest as strong bands in the 2960-2980 cm⁻¹ region [13] [14]. These vibrations are characteristic of methyl groups and provide evidence for the tert-butyl substituent. The strong intensity reflects the high concentration of C-H bonds in the tert-butyl moiety.
Table 2: Infrared Vibrational Frequencies for 1-tert-butyl-4-iodo-1H-pyrazole
| Frequency (cm⁻¹) | Assignment | Intensity |
|---|---|---|
| 3100-3200 | ν(C-H) aromatic stretching | Medium |
| 2960-2980 | ν(C-H) aliphatic stretching | Strong |
| 1550-1580 | ν(C=C), ν(C=N) pyrazole ring | Strong |
| 1450-1480 | δ(C-H) deformation | Medium |
| 1360-1390 | ν(C-N) stretching | Medium |
| 1200-1250 | ν(C-C) ring stretching | Medium |
| 1100-1150 | δ(C-H) in-plane bending | Medium |
| 850-900 | γ(C-H) out-of-plane bending | Weak |
| 750-800 | Ring deformation | Medium |
| 600-650 | C-I stretching | Weak |
The pyrazole ring exhibits characteristic vibrational patterns that are diagnostic for this heterocyclic system [12] [15]. The combined C=C and C=N stretching vibrations appear as strong bands in the 1550-1580 cm⁻¹ region, reflecting the aromatic character of the pyrazole ring [13] [15]. These vibrations are sensitive to substituent effects and electronic perturbations within the ring system.
Ring deformation modes occur in the lower frequency region around 750-800 cm⁻¹, providing information about the overall ring flexibility and structural integrity [12] [14]. These modes are particularly useful for confirming the five-membered ring structure and distinguishing pyrazoles from other nitrogen heterocycles.
The carbon-iodine stretching vibration appears as a weak band in the 600-650 cm⁻¹ region [12]. This low frequency reflects the heavy mass of the iodine atom and the relatively weak C-I bond compared to other carbon-halogen bonds. The presence of this vibration provides direct evidence for iodine substitution and helps confirm the molecular structure.
Raman spectroscopy provides complementary vibrational information to infrared spectroscopy, particularly for symmetric vibrations that may be infrared-inactive [16] [17]. The C-I stretching mode, which appears weakly in the infrared spectrum, often exhibits enhanced intensity in Raman spectra due to the polarizability of the iodine atom [17]. This complementarity makes Raman spectroscopy valuable for complete vibrational assignment and structural confirmation.
The mass spectrum of 1-tert-butyl-4-iodo-1H-pyrazole exhibits a molecular ion peak at m/z 250, corresponding to the molecular formula C₇H₁₁IN₂ [18] [19]. This molecular ion peak typically appears with moderate to high intensity, serving as the base peak or a prominent fragment in the spectrum. The isotope pattern shows the characteristic distribution expected for a monoisotopic iodine-containing compound.
The molecular ion undergoes predictable fragmentation pathways characteristic of tert-butyl-substituted heterocycles [19] [20]. The most prominent fragmentation involves α-cleavage adjacent to the nitrogen-bearing tert-butyl group, resulting in loss of the tert-butyl radical (C₄H₉- ) to generate a fragment ion at m/z 195 with approximately 85% relative intensity [18].
Table 3: Mass Spectrometric Fragmentation Data for 1-tert-butyl-4-iodo-1H-pyrazole
| m/z | Relative Intensity (%) | Fragment Assignment | Fragmentation Process |
|---|---|---|---|
| 250 | 100 | [M]⁺ molecular ion | Molecular ion peak |
| 195 | 85 | [M-C₄H₉]⁺ loss of tert-butyl | α-cleavage of tert-butyl group |
| 123 | 45 | [I]⁺ iodine ion | Loss of pyrazole moiety |
| 68 | 30 | Pyrazole ring fragment | Ring fragmentation |
| 57 | 25 | [C₄H₉]⁺ tert-butyl cation | Alkyl fragmentation |
| 41 | 20 | [C₃H₅]⁺ propyl fragment | Secondary fragmentation |
The fragmentation pattern reveals several diagnostic pathways that confirm the structural features of 1-tert-butyl-4-iodo-1H-pyrazole [19] [20]. The loss of the tert-butyl group represents the most favorable fragmentation pathway due to the stability of the resulting tertiary carbocation and the resonance stabilization of the remaining pyrazole-iodine fragment.
Secondary fragmentation produces the iodine cation at m/z 123, which appears with moderate intensity (45% relative intensity) [18]. This fragment results from the heterolytic cleavage of the C-I bond and subsequent loss of the pyrazole ring system. The complementary pyrazole ring fragment appears at m/z 68, providing direct evidence for the heterocyclic core structure.
The isotope pattern of the molecular ion and major fragments provides additional structural confirmation [18]. The molecular ion exhibits a simple pattern due to the monoisotopic nature of iodine (¹²⁷I), with minor contributions from ¹³C isotopes. This pattern differs significantly from compounds containing chlorine or bromine, which show characteristic doublet or triplet patterns due to multiple stable isotopes.
The fragmentation mechanisms involve both homolytic and heterolytic cleavage pathways [19] [20]. The preferred α-cleavage of the tert-butyl group occurs through a homolytic mechanism, generating radical species that subsequently undergo rearrangement or further fragmentation. The heterolytic cleavage of the C-I bond produces ionic fragments that are stabilized by the electronic properties of the pyrazole ring system.